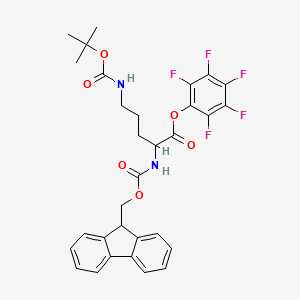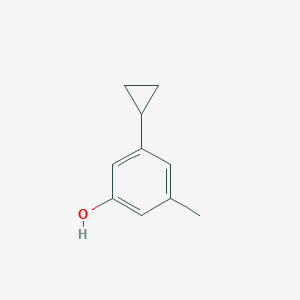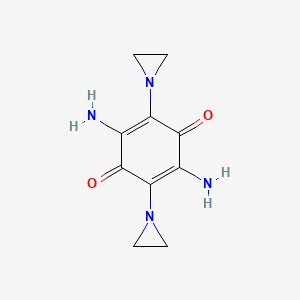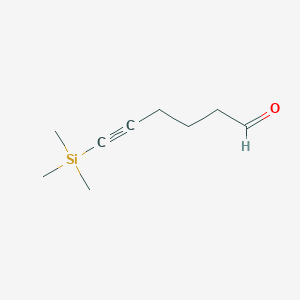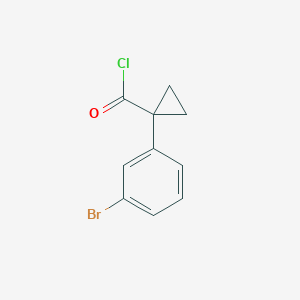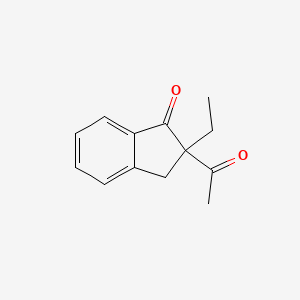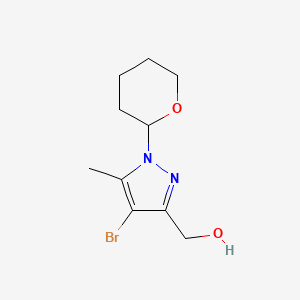
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol is a chemical compound with a complex structure that includes a bromine atom, a methyl group, and a tetrahydropyran ring attached to a pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydropyran Ring: This step involves the formation of a tetrahydropyranyl ether, typically using dihydropyran in the presence of an acid catalyst.
Final Functionalization: The hydroxyl group is introduced through appropriate functionalization reactions, such as reduction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, or the pyrazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base.
Addition: Electrophiles such as bromine (Br₂) or chlorine (Cl₂) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom with an amine would yield an amino derivative.
Applications De Recherche Scientifique
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole): Similar in structure but with an indazole ring instead of a pyrazole ring.
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole): Lacks the hydroxyl group present in the target compound.
Uniqueness
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The combination of the bromine atom, methyl group, and tetrahydropyran ring also contributes to its distinct properties and applications.
Propriétés
Formule moléculaire |
C10H15BrN2O2 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
[4-bromo-5-methyl-1-(oxan-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H15BrN2O2/c1-7-10(11)8(6-14)12-13(7)9-4-2-3-5-15-9/h9,14H,2-6H2,1H3 |
Clé InChI |
HESFQBOREONMBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2CCCCO2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





